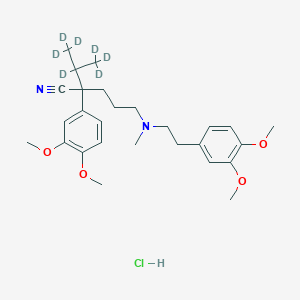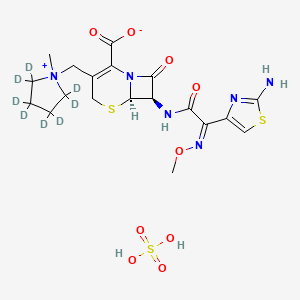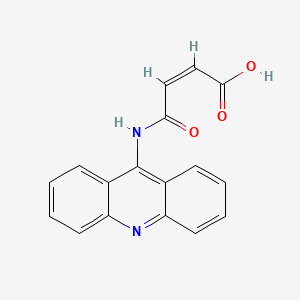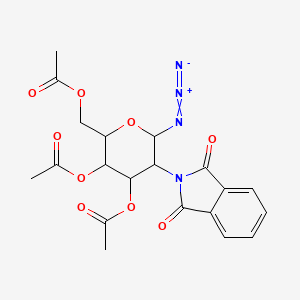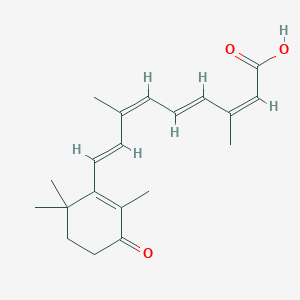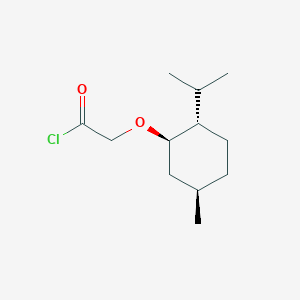
(-)-Menthoxyacetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Menthoxyacetyl chloride is a chemical compound with the molecular formula C12H21ClO2. This compound is characterized by the presence of an acetyl chloride group attached to a cyclohexyl ring substituted with isopropyl and methyl groups. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Menthoxyacetyl chloride typically involves the reaction of 2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:
2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid+SOCl2→2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Menthoxyacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acetyl chloride group hydrolyzes to form 2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis: Water or aqueous base
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Alcohols: Formed by reduction
Applications De Recherche Scientifique
(-)-Menthoxyacetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying their structure and function.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (-)-Menthoxyacetyl chloride involves the reactivity of the acetyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid: The parent compound from which the acetyl chloride derivative is synthesized.
2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)ethyl chloride: A similar compound with an ethyl chloride group instead of an acetyl chloride group.
Uniqueness
(-)-Menthoxyacetyl chloride is unique due to the presence of the acetyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and various scientific research applications.
Propriétés
IUPAC Name |
2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClO2/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3/t9-,10+,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMCKLVHDJADEB-OUAUKWLOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(=O)Cl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)Cl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15356-62-4 |
Source


|
| Record name | (-)-Menthoxyacetyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: (-)-Menthoxyacetyl chloride acts as a chiral auxiliary. It reacts with enantiomers of a chiral compound, forming diastereomeric esters. These diastereomers, unlike enantiomers, possess distinct physical properties, particularly in their NMR spectra and chromatographic behavior. By analyzing these differences, researchers can determine the absolute configuration of the original enantiomers. []
A: Researchers successfully utilized this compound to establish the absolute configuration of naturally occurring (+)-mayol and (+)-cembrenene. They achieved this by synthesizing enantiomerically pure cis and trans 1-hydroxy-neocembrenes. After derivatizing these compounds with this compound, they compared the resulting diastereomers with the natural products, allowing them to assign the absolute configurations. []
A: Research indicates that less specific solvating solvents, such as chloroform, benzene, and n-hexane, generally lead to higher rate ratios (kdl/kll) during the esterification of enantiomeric menthols with this compound. This suggests that such solvents enhance the difference in reaction rates between enantiomers, making kinetic resolution a potential separation technique. Conversely, more specific solvating solvents like liquid sulfur dioxide result in lower rate ratios. []
A: High-performance liquid chromatography (HPLC) plays a crucial role in separating and analyzing the diastereomeric esters formed after reaction with this compound. In studies involving the metabolism of 6-nitrochrysene, researchers employed HPLC to resolve the enantiomeric 1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC) metabolites after derivatization. [] Additionally, circular dichroism was utilized to determine the enantiomeric ratios of the metabolites. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

